

## The Pharmacology of 2,4,5-Trimethoxyphenethylamine: A Technical Guide

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Compound of Interest

Compound Name: 2,4,5-Trimethoxyphenethylamine

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#### **Abstract**

**2,4,5-Trimethoxyphenethylamine** (2,4,5-TMPEA), also known as 2C-O, is a substituted phenethylamine and a positional isomer of the classic psychedelic mescaline.[1] Despite its structural similarity to psychoactive compounds and its demonstrated in vitro activity as a serotonin receptor agonist, 2,4,5-TMPEA is generally considered to be behaviorally inactive in humans at commonly tested oral doses.[1] This enigmatic profile makes it a person of interest for structure-activity relationship (SAR) studies within the phenethylamine class. This technical guide provides a comprehensive overview of the pharmacology of 2,4,5-TMPEA, focusing on its receptor interaction profile, signaling pathways, and the experimental methodologies used to elucidate its pharmacodynamic properties.

#### Introduction

**2,4,5-Trimethoxyphenethylamine** is a member of the 2C family of phenethylamines and is the parent compound of the 2C-O series.[1] It is the α-desmethyl analog of the potent psychedelic 2,4,5-trimethoxyamphetamine (TMA-2).[1] The key difference in the substitution pattern between 2,4,5-TMPEA and its more widely known isomer, mescaline (3,4,5-trimethoxyphenethylamine), is believed to be a critical determinant of their distinct pharmacological and psychoactive profiles.[1] While mescaline is a well-characterized psychedelic, 2,4,5-TMPEA's lack of psychoactivity at doses up to 300 mg orally presents a puzzle, especially given its activity at key serotonin receptors implicated in psychedelic effects.



[1] This guide delves into the known pharmacology of 2,4,5-TMPEA to provide a detailed resource for researchers in pharmacology and drug development.

## **Pharmacodynamics**

# Primary Mechanism of Action: Serotonin 5-HT2 Receptor Agonism

The principal mechanism of action of 2,4,5-TMPEA is its activity as a full agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] The 5-HT2A receptor, in particular, is the primary target for classic psychedelic drugs.[3]

### **Quantitative Receptor Interaction Profile**

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) of 2,4,5-TMPEA and key comparator compounds at serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of 2,4,5-TMPEA and Related Compounds

Compound	5-HT2A	5-HT2C	5-HT1A	Reference
2,4,5-TMPEA (2C-O)	1000 - 1700	1900 - 11000	2700 - 5500	[2]
Mescaline	9400	>10000	>10000	[4]
TMA-2	1300	<10000	>5600	[5][6]
2C-B	8 - 1000	15 - 900	2700 - 5500	[2]

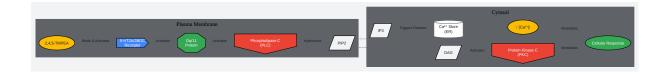
Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %) of 2,4,5-TMPEA and Related Compounds



Compound	Receptor	EC50 (nM)	Emax (%)	Reference
2,4,5-TMPEA (2C-O)	5-HT2A	195	96-100	[2]
Mescaline	5-HT2A	646	33-74	[2]
TMA-2	5-HT2A	190	84	[5]
2,4,5-TMPEA Derivatives (2C- O-X)	5-HT2A	16 - 2600	30 - 84	[7]
2,4,5-TMPEA Derivatives (2C- O-X)	5-HT2B	Submicromolar	20 - 101	[2]

## **Signaling Pathways**

Activation of the 5-HT2A, 5-HT2B, and 5-HT2C receptors by 2,4,5-TMPEA initiates intracellular signaling cascades primarily through the Gq/11 family of G proteins.[8][9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).



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5-HT2 Receptor Gq Signaling Pathway

# Interaction with Trace Amine-Associated Receptors (TAARs)

Some phenethylamines are known to interact with trace amine-associated receptors (TAARs). While the  $\alpha$ -methylated analog of 2,4,5-TMPEA, TMA-2, was found to be inactive at the mouse TAAR1 but bound to the rat TAAR1 with a Ki of 3100 nM, specific data for 2,4,5-TMPEA at TAARs is not extensively documented.[5]

#### **Pharmacokinetics and Metabolism**

Specific pharmacokinetic data for 2,4,5-TMPEA in humans or animals is scarce in the published literature. However, insights can be drawn from related phenethylamines. An in-vitro study using rabbit liver tissue suggested that 2,4,5-TMPEA may be less susceptible to metabolism by monoamine oxidase (MAO) compared to mescaline.[2] The metabolism of other 2C compounds, such as 2C-B, involves oxidative deamination to form the corresponding ethanol and acetic acid metabolites, as well as O-demethylation followed by N-acetylation.[10] [11] It is plausible that 2,4,5-TMPEA undergoes similar metabolic transformations. The apparent lack of oral activity in humans could be due to extensive first-pass metabolism or poor blood-brain barrier penetration.

# Experimental Protocols Radioligand Receptor Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity (Ki) of 2,4,5-TMPEA for serotonin receptors.

#### Materials:

- HEK-293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
- Radioligand (e.g., [3H]-ketanserin for 5-HT2A, [3H]-LSD for 5-HT2B, [3H]-mesulergine for 5-HT2C).
- Non-specific binding competitor (e.g., unlabeled ketanserin, mianserin).

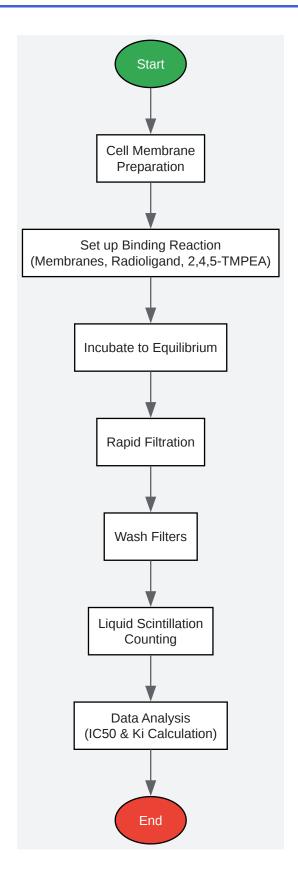


- Test compound: **2,4,5-Trimethoxyphenethylamine**.
- Assay buffer (e.g., Tris-HCl with physiological salts).
- Scintillation fluid and counter.

#### Procedure:

- Membrane Preparation: Culture and harvest cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
- Binding Reaction: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of 2,4,5-TMPEA or vehicle. For non-specific binding determination, add a high concentration of the competitor.
- Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
- Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
- Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of 2,4,5-TMPEA that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.





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Workflow for a Radioligand Binding Assay



## In Vitro Functional Assay: Calcium Mobilization

This protocol describes a method to determine the functional potency (EC50) and efficacy (Emax) of 2,4,5-TMPEA by measuring intracellular calcium mobilization.

#### Materials:

- CHO-K1 or HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., HBSS with HEPES).
- Test compound: **2,4,5-Trimethoxyphenethylamine**.
- Reference agonist (e.g., serotonin).
- Fluorescence plate reader with an injection system.

#### Procedure:

- Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and incubate overnight.
- Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate for 1 hour at 37°C.
- Compound Preparation: Prepare serial dilutions of 2,4,5-TMPEA and the reference agonist in assay buffer.
- Fluorescence Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence. Inject the compound solutions and immediately begin kinetic reading of fluorescence intensity.
- Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.



### **Synthesis**

The synthesis of 2,4,5-TMPEA typically starts from 2,4,5-trimethoxybenzaldehyde. A common route involves a Henry condensation with nitromethane to form 2,4,5-trimethoxy- $\beta$ -nitrostyrene, followed by reduction of the nitroalkene.

### Synthesis of 2,4,5-Trimethoxy-β-nitrostyrene

A solution of 2,4,5-trimethoxybenzaldehyde and nitromethane in a solvent like acetic acid is heated in the presence of a base catalyst such as cyclohexylamine or ammonium acetate.[1] The resulting nitrostyrene can be purified by recrystallization.

### Reduction of 2,4,5-Trimethoxy-β-nitrostyrene

The reduction of the nitrostyrene to the corresponding phenethylamine can be achieved using various reducing agents. A common laboratory method employs lithium aluminum hydride (LAH) in an anhydrous solvent like diethyl ether or tetrahydrofuran.[12] Alternative, milder methods using sodium borohydride in the presence of a catalyst like copper(II) chloride have also been reported for similar compounds.[13]



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